2-Chloroacetamide

Overview

Description

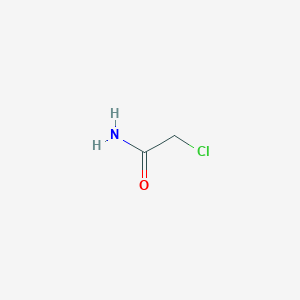

2-Chloroacetamide (CAS 79-07-2) is an organochlorine compound with the molecular formula C₂H₄ClNO and a molecular weight of 93.51 g/mol . It appears as a white crystalline solid with a melting point of 115–118°C and a solubility of 52.5 g/L in water.

The compound is widely used in pharmaceutical intermediates, agrochemicals, and organic synthesis. Its reactive chloro and amide groups enable it to act as a precursor for heterocyclic compounds, sulfonamides, and acetylated derivatives . Notably, this compound derivatives have demonstrated antitumor, antimicrobial, and cholinesterase inhibitory activities in preclinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroacetamide can be synthesized through the ammonolysis of esters of chloroacetic acid. One common method involves reacting ethyl chloroacetate with aqueous ammonia at low temperatures (0–5°C) to prevent the replacement of the chlorine atom, which would lower the yield . The reaction is as follows: [ \text{ClCH}_2\text{CO}_2\text{CH}_3 + \text{NH}_3 \rightarrow \text{ClCH}_2\text{CONH}_2 + \text{CH}_3\text{OH} ]

Industrial Production Methods: In industrial settings, this compound is produced by the ammonolysis of chloroacetic acid esters. The process involves the reaction of chloroacetic acid esters with ammonia, resulting in the formation of this compound and methanol as a byproduct .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroacetamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Alkylation Reactions: It can be used to alkylate other compounds, such as in the synthesis of 2-amino-4-chloroquinolines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include potassium carbonate and hydroxybenzaldehydes, which facilitate the substitution of the chlorine atom.

Alkylation: Reagents such as 4-chloro-1H-quinolin-2-ones and aluminum triflate are used in alkylation reactions.

Major Products:

2-Amino-4-chloroquinolines: Formed via o-alkylation of 4-chloro-1H-quinolin-2-ones and subsequent Smiles rearrangement.

2-(Formylaryloxy)acetamides: Formed by reacting with hydroxybenzaldehydes in the presence of potassium carbonate.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-chloroacetamide derivatives. A research project screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their effectiveness against various pathogens, including Escherichia coli, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). The findings indicated that compounds with halogenated substituents on the phenyl ring exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and pathogenic yeasts. The study utilized quantitative structure-activity relationship (QSAR) analysis to predict biological activity based on chemical structure .

| Compound | Antimicrobial Efficacy | Target Pathogen |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | High | S. aureus, MRSA |

| N-(3-bromophenyl)-2-chloroacetamide | Moderate | C. albicans |

| N-(4-fluorophenyl)-2-chloroacetamide | High | S. aureus |

Safety Assessment

A safety assessment report indicated that this compound has potential dermal sensitization effects, with a sensitization rate of approximately 32% observed in human subjects during patch testing . This highlights the need for caution in its application in pharmaceuticals and cosmetics.

Agricultural Applications

Herbicide Development

Chloroacetamides, including this compound, are utilized as herbicides due to their ability to inhibit specific enzymes involved in plant growth. Their effectiveness stems from their structural properties that allow them to interact with plant metabolic pathways, making them valuable in agricultural pest management strategies.

Molecular Biology

DNA Modification

In molecular biology, this compound has been used for the modification of nucleotides and DNA. Research demonstrated that chloroacetamide-modified deoxynucleoside triphosphates (dNTPs) serve as effective substrates for DNA polymerases, facilitating the synthesis of modified DNA probes . This application is crucial for developing new diagnostic tools and therapeutic agents.

Toxicological Studies

Toxicity Assessments

Toxicological evaluations have shown that this compound exhibits varying degrees of toxicity depending on the exposure route and concentration. For instance, in a study involving oral administration to rats, significant leukocyte increases were observed at higher doses . Furthermore, teratogenic studies indicated adverse effects at certain concentrations but not at lower doses .

Industrial Applications

Polymer Chemistry

In polymer chemistry, this compound is employed to modify vinyl aromatic polymers, enhancing their properties for various applications . This modification can lead to improved mechanical strength and chemical resistance.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial potential of newly synthesized N-substituted phenyl-2-chloroacetamides.

- Findings: Compounds showed varying efficacy against different pathogens; halogenated derivatives were particularly effective against Gram-positive bacteria.

- Conclusion: These compounds are promising candidates for further development as antimicrobial agents .

- Safety Assessment Report

Mechanism of Action

The mechanism of action of 2-Chloroacetamide involves its ability to alkylate sulfhydryl groups in proteins. This alkylation prevents the formation of disulfide bonds, thereby modifying the structure and function of proteins . In herbicidal applications, it inhibits early seedling growth by interfering with lipid and isoprenoid biosynthesis, which are essential for cell membrane formation and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromoacetamide

- Structure: The bromine atom replaces chlorine in 2-bromoacetamide (C₂H₄BrNO).

2-Chloro-N-methylacetamide

- Structure: An N-methyl group replaces the hydrogen on the amide nitrogen (C₃H₆ClNO).

- Properties : The methyl group increases hydrophobicity, likely reducing water solubility compared to 2-chloroacetamide. Molecular weight rises to 107.54 g/mol .

- Biological Activity : N-alkylation can alter toxicity profiles. For example, while this compound has an oral LD₅₀ of 138 mg/kg in rats, N-methylation may modify metabolic pathways and toxicity .

Bis(this compound) Derivatives

- Structure : Two this compound units linked via aliphatic or aromatic spacers (e.g., compounds 3a–c in ).

- Activity : These derivatives exhibit improved anticancer activity due to dual reactive sites, enabling interactions with multiple biological targets. For instance, bis-triazolothiadiazine hybrids showed potency against cancer cell lines .

Heterocyclic Derivatives

- Examples : Thiazole- or pyridine-containing derivatives (e.g., 5a and 6a in ).

- Activity: Introducing heterocycles enhances anticancer efficacy. Compounds 5a and 6a showed IC₅₀ values of 1.9 µM and 1.7 µM, respectively, against HuTu-80 duodenal adenocarcinoma cells, with selectivity indexes up to 73 .

- Mechanism : Heterocycles improve DNA intercalation or enzyme inhibition, while the chloroacetamide moiety enables covalent binding to cellular targets .

Comparative Data Table

*Estimated based on structural complexity.

Key Research Findings

- Anticancer Activity: Modifications like heterocycle addition or dimerization significantly enhance potency. For example, thiophene- and thieno[2,3-b]pyridine-containing derivatives outperformed 5-fluorouracil in cytotoxicity assays .

- Toxicity Reduction: N-substituted derivatives (e.g., N-phenethyl) and bis-compounds show lower toxicity to normal cells while maintaining efficacy .

- Thermal Stability : Biofield treatment altered the crystallinity (XRD) and thermal decomposition (TGA) of this compound, suggesting substituents impact material properties .

Biological Activity

2-Chloroacetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by various studies, case analyses, and data tables.

Chemical Structure and Properties

This compound is an acetamide derivative characterized by the presence of a chlorine atom at the second carbon position. Its general formula is , and it exhibits properties that allow it to interact with biological systems effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives against various bacterial strains. The effectiveness of these compounds often varies based on their structural modifications.

Key Findings

- Antibacterial Efficacy : Research indicates that this compound derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives demonstrated inhibition rates of up to 83.4% against Staphylococcus aureus and 78.8% against Pseudomonas aeruginosa .

- Comparison of Derivatives : A study evaluated twelve newly synthesized N-substituted phenyl-2-chloroacetamides, revealing that compounds with halogenated substituents showed enhanced lipophilicity, facilitating better membrane penetration and higher antimicrobial activity .

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against MRSA |

|---|---|---|---|

| D1 | High | Moderate | High |

| D2 | Moderate | Low | Moderate |

| D3 | High | Low | High |

Antioxidant Properties

In addition to antimicrobial activities, certain derivatives of this compound have been evaluated for their antioxidant properties. For example, a bis-chloroacetamide derivative exhibited an inhibition ratio close to that of L-ascorbic acid (85.9%) in antioxidant assays .

Experimental Results

The antioxidant potential was assessed using the ABTS assay, which indicated that some derivatives could effectively scavenge free radicals, thus showcasing their potential as therapeutic agents in oxidative stress-related conditions.

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly against breast cancer cell lines such as MCF7. The results from the Sulforhodamine B (SRB) assay demonstrated promising cytotoxic effects for certain derivatives.

Notable Compounds

- D6 and D7 : These compounds were identified as the most active against breast adenocarcinoma cells, suggesting that structural modifications can significantly enhance anticancer activity .

Case Studies and Applications

Several case studies illustrate the practical applications of this compound in various fields:

- Microbial Resistance : In a study focusing on antibiotic resistance, this compound derivatives were shown to retain efficacy against resistant strains of bacteria, highlighting their potential as alternative therapeutic agents .

- Water Treatment : The compound has been utilized in methods for preserving drinking water samples, demonstrating its utility beyond direct biological applications .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-chloroacetamide in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water for ≥15 minutes . For spills, isolate the area and use inert absorbents (e.g., vermiculite). Store separately from strong oxidizers, acids, and bases in ventilated, dry areas without floor drains . Acute oral toxicity (rat LD₅₀: 138 mg/kg) necessitates strict waste disposal protocols compliant with local regulations .

Q. What are the standard protocols for synthesizing this compound derivatives, and how can reaction selectivity be optimized?

- Methodological Answer : Bis(this compound) derivatives are synthesized via N-alkylation of diaminoalkanes with chloroacetyl chloride under controlled conditions (0–5°C, inert atmosphere). Optimize selectivity by adjusting stoichiometry (1:2 molar ratio of diamine to chloroacetyl chloride) and using aprotic solvents (e.g., dichloromethane). Monitor reaction progress via TLC or HPLC to minimize byproducts like polychlorinated impurities .

Q. How should researchers design controlled experiments to evaluate the efficacy of this compound as a preservative in biochemical assays?

- Methodological Answer : Test preservative efficacy in model systems (e.g., ELISA kits) by spiking this compound at 0.01–0.1% (w/v). Compare microbial growth inhibition against controls using colony-forming unit (CFU) assays. Validate stability under varying pH (4–9) and temperature (4–37°C) conditions. Ensure compatibility with assay components (e.g., antibodies, streptavidin-peroxidase) by measuring activity retention over 14 days .

Advanced Research Questions

Q. How can researchers resolve contradictions in genotoxicity data between structural alerts and empirical studies for this compound?

- Methodological Answer : Address discrepancies by conducting Ames tests (TA98/TA100 strains ± metabolic activation) and micronucleus assays in human lymphocytes. Compare results with computational predictions (e.g., Derek Nexus for structural alerts). Note that while this compound contains a genotoxicity alert (α,β-unsaturated carbonyl group), empirical studies show no mutagenicity or clastogenicity at ≤10 µg/mL . Validate findings using dose-response curves and replicate experiments under GLP conditions.

Q. What advanced spectroscopic and crystallographic techniques are required to confirm the molecular structure of novel this compound derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, Cl···Cl contacts). Complement with ¹H/¹³C NMR to verify substituent positions and FT-IR for functional group analysis (amide I/II bands at 1650–1550 cm⁻¹). For polymorphic forms, employ DSC and PXRD to assess thermal stability and crystallinity .

Q. How does the inhibitory mechanism of this compound against very-long-chain fatty acid (VLCFA) elongase inform its application in biochemical studies?

- Methodological Answer : Investigate inhibition kinetics using recombinant VLCFA elongase (e.g., yeast expression systems). Perform competitive inhibition assays with radiolabeled malonyl-CoA and measure IC₅₀ values via LC-MS. Corrogate with molecular docking simulations to identify binding sites (e.g., Cys or Lys residues). Apply this mechanism to study lipid metabolism disorders or herbicide resistance .

Q. What computational modeling strategies are effective in predicting the reactivity and stability of this compound in synthetic pathways?

- Methodological Answer : Apply density functional theory (DFT) to calculate activation energies for hydrolysis and nucleophilic substitution reactions. Use Gaussian09 with B3LYP/6-31G(d) basis sets to optimize geometries and simulate reaction pathways. Validate predictions with experimental Arrhenius plots and substituent effects (e.g., electron-withdrawing groups enhancing stability) .

Q. What methodologies enable precise quantification of this compound in complex matrices during environmental monitoring studies?

- Methodological Answer : Employ SPE-LC-MS/MS for trace analysis (detection limit: 0.1 ppb). Use hydrophilic-lipophilic balance (HLB) cartridges for extraction from water/soil samples. Derivatize with dansyl chloride for enhanced MS sensitivity. Validate recovery rates (85–115%) via spike-and-recovery experiments in representative matrices .

Q. How can in vitro vs in vivo discrepancies in this compound toxicity profiles be systematically investigated?

- Methodological Answer : Conduct parallel in vitro (HepG2 cells) and in vivo (rat models) studies. Compare pharmacokinetic parameters (Cₘₐₓ, AUC) and metabolite profiles (e.g., glutathione conjugates) using LC-HRMS. Assess species-specific differences in CYP450 metabolism via liver microsomal assays. Use PBPK modeling to extrapolate human toxicity thresholds .

Properties

IUPAC Name |

2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIVSQZSERGHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041570 | |

| Record name | Chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow crystals; [HSDB], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | Chloroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Approximately 225 °C (decomposes) | |

| Record name | CHLOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

170 °C | |

| Record name | CHLOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 90,000 mg/L at 25 °C, Solubility in water: 98 g/mL at 20 °C, Soluble in alcohol; insoluble in ether, Solubility in water, g/100ml at 20 °C: 98 | |

| Record name | CHLOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.2 | |

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 [mmHg], VP: 0.007 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 0.007 | |

| Record name | Chloroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals from water, Colorless to pale yellow crystals | |

CAS No. |

79-07-2 | |

| Record name | Chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R97846T1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

119-120 °C, 120 °C | |

| Record name | CHLOROACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0640 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.